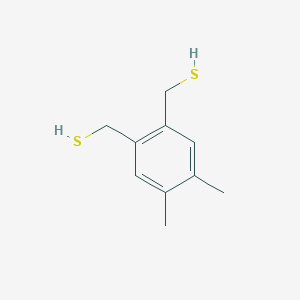

4,5-Bis(mercaptomethyl)-o-xylene

説明

The exact mass of the compound 1,2-Benzenedimethanethiol, 4,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4,5-dimethyl-2-(sulfanylmethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGQXIUDFKIVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065009 | |

| Record name | 1,2-Benzenedimethanethiol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-61-2 | |

| Record name | 4,5-Dimethyl-1,2-benzenedimethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10230-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,2-benzenedimethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 4,5-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedimethanethiol, 4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedimethanethiol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetramethylbenzene-α,α'-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-1,2-BENZENEDIMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYL78P7L21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,5-Bis(mercaptomethyl)-o-xylene chemical structure and properties

An In-Depth Technical Guide to 4,5-Bis(mercaptomethyl)-o-xylene

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile dithiol building block. The document details its chemical structure, physicochemical and spectral properties, a representative synthetic pathway, and its significant applications in coordination chemistry and the formation of self-assembled monolayers. This guide is intended for researchers, chemists, and material scientists who utilize bifunctional organic ligands in their work.

Introduction and Core Concepts

This compound, also known by synonyms such as 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene and 4,5-Dimethyl-o-xylylenedithiol, is an aromatic dithiol of significant interest in supramolecular chemistry, materials science, and nanotechnology.[1][2][3] Its structure features a rigid o-xylene core functionalized with two flexible mercaptomethyl (-CH₂SH) groups. This unique architecture, combining a planar aromatic spacer with reactive thiol termini, makes it an exceptional bidentate ligand and a fundamental component for constructing well-ordered molecular assemblies on surfaces. The spatial arrangement of the thiol groups allows for chelation to metal centers and robust anchoring to metallic substrates, particularly gold. This guide will explore the foundational properties and applications that establish this compound as a critical tool for advanced scientific research.

Chemical Structure and Physicochemical Properties

The molecular identity of this compound is defined by its distinct structure, which dictates its physical and chemical behavior.

Molecular Structure

The core of the molecule is a 1,2-dimethylbenzene (o-xylene) ring. The key functional groups are the two mercaptomethyl substituents located at the 4 and 5 positions of the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 10230-61-2 | [1][2][4] |

| Molecular Formula | C₁₀H₁₄S₂ | [2][3][4] |

| Molecular Weight | 198.34 g/mol | [2][4] |

| Appearance | White to light yellow/orange powder or crystal | [1][5] |

| Melting Point | 65.0 to 69.0 °C | [1][3] |

| Purity | Typically ≥95% | [1][2][5] |

| Solubility | Soluble in Chloroform | [1] |

| Storage Temperature | 0-8 °C, cool and dark place recommended | [3][5] |

| InChI Key | NNGQXIUDFKIVKI-UHFFFAOYSA-N | [5][6] |

Spectral Properties

Spectral data are indispensable for structural confirmation and purity assessment.

-

¹H NMR (Proton NMR): In a DMSO-d₆ solvent, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons (-CH₂-), the methyl protons (-CH₃), and the thiol protons (-SH).[6] The integration of these signals confirms the proton count for each group.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the aromatic carbons (both substituted and unsubstituted), the methylene carbons, and the methyl carbons, providing a complete map of the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak appearing at m/z = 198.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include the S-H stretching vibration of the thiol group, C-H stretching for the aromatic and aliphatic components, and C=C stretching vibrations within the aromatic ring.

Synthesis and Purification

The synthesis of this compound typically starts from o-xylene and proceeds through a di-halogenated intermediate. A common and reliable method involves the conversion of a bis(halomethyl) derivative using thiourea, which serves as an odorless and easy-to-handle sulfur source.[7]

Causality of Experimental Choices

The chosen synthetic route is a two-step process: chloromethylation followed by thiol formation.

-

Chloromethylation of o-Xylene: This step introduces the reactive "handles" onto the aromatic ring. While various methods exist, a common approach is reacting o-xylene with paraformaldehyde and hydrochloric acid.

-

Thiol Formation via Isothiouronium Salt: Direct reaction with sulfide sources like NaSH can be problematic due to the malodorous nature of H₂S and potential side reactions. The use of thiourea elegantly circumvents this.[7] Thiourea acts as a nucleophile, attacking the benzylic halide to form a stable, odorless S-alkylisothiouronium salt intermediate.[1][3] Subsequent alkaline hydrolysis efficiently cleaves this salt to yield the desired dithiol.[3][7] This method is favored for its high yields and cleaner reaction profile.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established chemical principles for converting benzylic halides to thiols.[3][7] It should be performed by trained personnel with appropriate safety precautions. Yields and reaction times may require optimization.

Step 1: Synthesis of 4,5-Bis(chloromethyl)-o-xylene (Intermediate)

-

To a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, add o-xylene, paraformaldehyde (2.5 eq), and a catalytic amount of zinc chloride.

-

Cool the mixture in an ice bath and begin stirring.

-

Bubble dry hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature below 10 °C.

-

After saturation with HCl, allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or GC-MS indicates consumption of the starting material.

-

Perform an aqueous workup by washing the reaction mixture with water and a dilute sodium bicarbonate solution.

-

Extract the organic layer with a suitable solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a solvent like hexane or ethanol to yield the white, crystalline intermediate.

Step 2: Synthesis of this compound

-

Dissolve 4,5-bis(chloromethyl)-o-xylene (1.0 eq) and thiourea (2.2 eq) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux and maintain for 4-6 hours. The formation of the isothiouronium salt will be evident as a white precipitate.

-

Cool the mixture slightly and add a solution of sodium hydroxide (e.g., 3 M aqueous solution, 3.0 eq) dropwise.

-

Heat the mixture back to reflux for an additional 2-3 hours to ensure complete hydrolysis of the salt intermediate.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until it is pH ~2-3. This will protonate the thiolate anions to form the neutral thiol, which will precipitate.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

-

Recrystallize the crude product from a solvent system such as ethanol/water or chloroform/hexane to obtain pure this compound.

-

Dry the final product under vacuum. Confirm identity and purity using NMR, MS, and melting point analysis.

Reactivity and Key Applications

The utility of this compound stems from the high reactivity of its two thiol groups. These groups can be deprotonated to form nucleophilic thiolates, which readily bind to metal ions or surfaces.

Coordination Chemistry

As a bidentate ligand, it can coordinate with a wide range of transition metals (e.g., Cu, Ni, Co, Fe, Mn) to form stable chelate complexes.[8] The o-xylene backbone provides a rigid scaffold that pre-organizes the thiol groups for effective metal binding. These coordination complexes are investigated for their potential in catalysis, molecular magnetism, and as models for metalloenzyme active sites. The nature of the metal center and the geometry of the complex can lead to materials with interesting electronic and photophysical properties.

Self-Assembled Monolayers (SAMs)

One of the most prominent applications is in the formation of Self-Assembled Monolayers (SAMs) on noble metal surfaces, particularly gold (Au). The strong affinity of sulfur for gold drives the spontaneous organization of the molecules from a solution onto the substrate, forming a highly ordered, dense monolayer. The two thiol groups provide a robust, "stapled" anchor to the surface, enhancing the thermal and chemical stability of the monolayer compared to those formed from monothiols. These SAMs can be used to precisely control the interfacial properties of materials, including wettability, corrosion resistance, and biocompatibility. They also serve as foundational layers for building more complex nanostructures or for use in molecular electronics and biosensing applications.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene

This guide provides a comprehensive technical overview for the synthesis and purification of 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene, a versatile dithiol ligand crucial for the development of novel coordination complexes and functional materials. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a detailed, field-proven perspective on the practical execution of this multi-step synthesis.

Introduction and Significance

1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene, also known by its synonyms 4,5-Bis(mercaptomethyl)-o-xylene, 4,5-Dimethyl-o-xylylenedithiol, or Durene-α¹,α²-dithiol, is an important aromatic dithiol. The strategic placement of two mercaptomethyl groups on a substituted benzene ring makes it an excellent chelating agent for a variety of metal ions. The resulting metal dithiolene complexes exhibit interesting electronic and structural properties, making them valuable in fields ranging from catalysis to materials science. The dimethyl substituents on the aromatic ring provide increased solubility in organic solvents and can influence the steric and electronic properties of the resulting metal complexes.

This guide will detail a reliable synthetic route starting from commercially available durene (1,2,4,5-tetramethylbenzene), proceeding through a key bis(chloromethyl) intermediate. The subsequent conversion to the target dithiol and its purification will be described with an emphasis on the underlying chemical principles and practical considerations to ensure a high-purity final product.

Synthetic Strategy and Reaction Pathway

The synthesis of 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene is a two-step process. The first step involves the bis-chloromethylation of durene to yield 1,2-Bis(chloromethyl)-4,5-dimethylbenzene. The second, and more critical, step is the nucleophilic substitution of the benzylic chlorides with a sulfur nucleophile to introduce the thiol functionalities.

Caption: Synthetic pathway for 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene.

Part 1: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

This initial step involves an electrophilic aromatic substitution (a Friedel-Crafts-type reaction) on the electron-rich durene ring. The use of formaldehyde and hydrogen chloride generates a reactive chloromethylating agent in situ.

Experimental Protocol: Bis-chloromethylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Durene (1,2,4,5-tetramethylbenzene) | 134.22 | 26.84 g | 0.20 | Starting material |

| Paraformaldehyde | (CH₂O)n | 18.0 g | ~0.60 | Source of formaldehyde |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 150 mL | ~1.8 | Reagent and catalyst |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, combine durene (26.84 g, 0.20 mol) and paraformaldehyde (18.0 g).

-

Solvent Addition: Add glacial acetic acid (100 mL) to the flask and begin stirring to form a slurry.

-

Reagent Addition: While stirring vigorously, slowly add concentrated hydrochloric acid (150 mL) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C in a water bath. A slow stream of hydrogen chloride gas is then bubbled through the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water with stirring. A white precipitate of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent like hexane or ethanol to yield a white crystalline solid. The purity of the intermediate should be checked by ¹H NMR spectroscopy.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid and the evolution of HCl gas.

-

1,2-Bis(chloromethyl)-4,5-dimethylbenzene is a lachrymator and is corrosive.[1] It causes severe skin burns and eye damage and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Part 2: Synthesis of 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene

The conversion of the bis(chloromethyl) intermediate to the dithiol is achieved via a nucleophilic substitution reaction. A common and effective method involves the use of thiourea to form a stable isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired thiol. This two-step, one-pot procedure is generally high-yielding and avoids the direct use of odorous and volatile thiols.

Experimental Protocol: Thiolation

Caption: Workflow for the synthesis and purification of the target dithiol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | 203.11 | 20.31 g | 0.10 | Starting material |

| Thiourea | 76.12 | 16.75 g | 0.22 | Sulfur source |

| Ethanol (95%) | 46.07 | 250 mL | - | Solvent |

| Sodium Hydroxide | 40.00 | 24.0 g | 0.60 | Base for hydrolysis |

| Water | 18.02 | 150 mL | - | Solvent for hydrolysis |

| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed | - | For acidification |

| Dichloromethane | 84.93 | As needed | - | Extraction solvent |

Procedure:

-

Formation of the Isothiouronium Salt: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Bis(chloromethyl)-4,5-dimethylbenzene (20.31 g, 0.10 mol) and thiourea (16.75 g, 0.22 mol) in 250 mL of 95% ethanol. Heat the mixture to reflux with stirring for 3-4 hours. A white precipitate of the bis(isothiouronium) salt will form.

-

Hydrolysis: After cooling the reaction mixture slightly, add a solution of sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water. Reheat the mixture to reflux for an additional 2-3 hours. During this time, the isothiouronium salt will hydrolyze to the corresponding dithiol.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (pH ~1-2). This will precipitate the crude dithiol. The mixture can be further cooled in an ice bath to maximize precipitation.

-

Extraction: The crude product can be collected by filtration, or the entire mixture can be transferred to a separatory funnel and extracted with dichloromethane (3 x 100 mL). Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene as a solid.

Part 3: Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

Purification Protocol: Recrystallization

-

Solvent Selection: Based on available data, the product is soluble in chloroform.[2] A suitable solvent system for recrystallization would be a mixture where the compound is soluble at elevated temperatures and sparingly soluble at room temperature or below. A mixed solvent system, such as chloroform/hexane or ethanol/water, may be effective.

-

Procedure: Dissolve the crude solid in a minimum amount of hot solvent (e.g., chloroform). If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The melting point of the purified product should be in the range of 65-69 °C.[2]

Part 4: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Characterization Data:

| Technique | Expected Results |

| ¹H NMR (in DMSO-d₆) | Aromatic protons (singlet, ~7.05 ppm), methylene protons (doublet, ~3.76 ppm), thiol protons (triplet, ~2.78 ppm), and methyl protons (singlet, ~2.16 ppm).[3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 198.[3] |

| Infrared (IR) Spectroscopy | A weak S-H stretching band around 2550-2600 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹, and C=C stretching in the 1450-1600 cm⁻¹ region.[4][5][6] |

| Melting Point | 65-69 °C.[2] |

¹H NMR Spectrum Interpretation:

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons appear as a singlet due to the symmetrical substitution pattern. The methylene protons adjacent to the sulfur atom appear as a doublet due to coupling with the thiol proton. The thiol proton itself appears as a triplet due to coupling with the adjacent methylene protons. The two methyl groups on the benzene ring are equivalent and appear as a single sharp peak.

Mass Spectrum Interpretation:

The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₄S₂), which is approximately 198 g/mol .[3] Fragmentation patterns may include the loss of SH groups or cleavage of the benzylic C-S bond.

Conclusion

This guide provides a detailed and practical framework for the successful synthesis and purification of 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene. By following the outlined procedures and paying close attention to the safety precautions, researchers can reliably produce this valuable dithiol ligand in high purity. The provided characterization data serves as a benchmark for verifying the identity and quality of the final product, ensuring its suitability for downstream applications in coordination chemistry and materials science.

References

-

PubChem. (n.d.). 1,2-Bis(chloromethyl)-4,5-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Sci-Hub. (2005). 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,4,5-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 1,2,4,5-tetramethylbenzene.

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

-

PubMed. (2007). IR Spectroscopic Studies of Adsorption of Dithiol-Containing Ligands on CdS Nanocrystal Films in Aqueous Solutions. Retrieved from [Link]

-

Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(10230-61-2) 1H NMR spectrum [chemicalbook.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. IR spectroscopic studies of adsorption of dithiol-containing ligands on CdS nanocrystal films in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 4,5-Bis(mercaptomethyl)-o-xylene for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-Bis(mercaptomethyl)-o-xylene (CAS No. 10230-61-2), a key building block in various fields, including materials science and drug development. This document is intended for researchers, scientists, and professionals who require a deep understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established principles and validated data to ensure scientific integrity and practical applicability.

Introduction

This compound is a dithiol compound featuring a substituted aromatic core. Its structure, comprising a central o-xylene ring functionalized with two mercaptomethyl (-CH₂SH) groups, makes it a versatile ligand for the formation of metal complexes and self-assembled monolayers. Accurate structural elucidation is paramount for its effective application, and this guide provides a detailed interpretation of its key spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic output. The symmetry of the molecule, the nature of the aromatic and aliphatic protons and carbons, and the presence of the thiol functional groups give rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by four distinct signals, corresponding to the aromatic protons, the methylene protons of the mercaptomethyl groups, the thiol protons, and the methyl protons of the o-xylene core. The data presented here is based on a spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 7.048 | Singlet | 2H | Aromatic (Ar-H) |

| B | 3.755 | Doublet | 4H | Methylene (-CH₂-SH) |

| C | 2.783 | Triplet | 2H | Thiol (-SH) |

| D | 2.159 | Singlet | 6H | Methyl (Ar-CH₃) |

Expertise & Experience in Interpretation:

-

Aromatic Protons (δ 7.048): The presence of a singlet for the two aromatic protons indicates their chemical equivalence. This is consistent with the symmetrical substitution pattern on the benzene ring.

-

Methylene Protons (δ 3.755): These protons are adjacent to the thiol group. The doublet multiplicity arises from the coupling with the thiol proton.

-

Thiol Protons (δ 2.783): The triplet multiplicity of the thiol proton signal is a result of its coupling to the adjacent methylene protons. Such coupling is often observed in DMSO-d₆, as the acidic proton exchange is slowed down. In other solvents like CDCl₃, this coupling might not be resolved.

-

Methyl Protons (δ 2.159): The two methyl groups on the aromatic ring are chemically equivalent, giving rise to a single, sharp singlet with an integration of 6H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than the total ten carbon signals are observed.

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | Aromatic C (quaternary, C-CH₃) |

| ~132 | Aromatic C (quaternary, C-CH₂SH) |

| ~129 | Aromatic CH |

| ~30 | Methylene (-CH₂SH) |

| ~18 | Methyl (Ar-CH₃) |

Authoritative Grounding: The expected chemical shifts are based on data from the Spectral Database for Organic Compounds (SDBS).[2][3] The symmetry of o-xylene derivatives typically results in four signals for the aromatic carbons and distinct signals for the substituent carbons.[4]

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data for this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Ensure complete dissolution; gentle warming or vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Parameters (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

-

Instrumental Parameters (¹³C NMR):

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the S-H, C-H, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | Aliphatic C-H stretch (from -CH₂- and -CH₃) |

| ~2550 | Weak | S-H stretch (thiol) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretching vibrations |

| ~1400 | Medium | CH₂ scissoring |

| ~880 | Strong | C-H out-of-plane bending for 1,2,4,5-tetrasubstituted benzene |

Expertise & Experience in Interpretation:

-

S-H Stretch (~2550 cm⁻¹): This is a highly diagnostic peak for the presence of a thiol group. It is typically weak and sharp.

-

Aromatic Region: The absorptions around 1600 and 1450 cm⁻¹ are characteristic of the benzene ring. The strong absorption around 880 cm⁻¹ is indicative of the specific substitution pattern on the aromatic ring.

-

C-H Stretches: The bands just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Trustworthiness: The KBr pellet method is a well-established technique for obtaining high-quality IR spectra of solid samples.[6][7]

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty spectrometer to correct for atmospheric water and carbon dioxide.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[9]

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 165 | [M - SH]⁺ |

| 164 | [M - H₂S]⁺ |

| 132 | [M - 2SH]⁺ or [M - H₂S - S]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Expertise & Experience in Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. The molecular ion at m/z 198 confirms the molecular weight of the compound.[1] The loss of a thiol radical (-SH) or hydrogen sulfide (H₂S) are common fragmentation pathways for thiols, leading to peaks at m/z 165 and 164, respectively. The peak at m/z 91 is likely the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.

Sources

- 1. This compound(10230-61-2) 1H NMR spectrum [chemicalbook.com]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical properties of 4,5-Dimethyl-o-xylylenedithiol

An In-Depth Technical Guide to the Physical Properties of 4,5-Dimethyl-o-xylylenedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-o-xylylenedithiol, also known as 4,5-dimethyl-1,2-benzenedimethanethiol, is an aromatic dithiol of interest in various fields, including materials science and medicinal chemistry. Its structure, featuring a substituted benzene ring with two thiol functional groups in ortho positions, makes it a valuable building block for the synthesis of heterocyclic compounds and coordination polymers. Aromatic dithiols, in general, are recognized for their role in forming self-assembled monolayers, acting as reducing agents, and their applications in drug development and protein folding studies.[1] This guide provides a comprehensive overview of the physical properties of 4,5-dimethyl-o-xylylenedithiol, including its synthesis from its diamine precursor, predicted physical characteristics, and the methodologies for its characterization.

Synthesis of 4,5-Dimethyl-o-xylylenedithiol

The synthesis of 4,5-dimethyl-o-xylylenedithiol typically begins with its more readily available precursor, 4,5-dimethyl-1,2-phenylenediamine. The conversion involves a two-step process: diazotization of the diamine followed by a substitution reaction to introduce the thiol groups.

Experimental Protocol: Synthesis via Diazotization

This protocol outlines the conversion of 4,5-dimethyl-1,2-phenylenediamine to 4,5-dimethyl-o-xylylenedithiol.

Step 1: Diazotization of 4,5-Dimethyl-1,2-phenylenediamine

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4,5-dimethyl-1,2-phenylenediamine in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) to the diamine solution while maintaining the temperature between 0 and 5 °C. The slow addition is crucial to control the exothermic reaction.

-

Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The successful formation of the diazonium salt can be tested using potassium iodide-starch paper.[2]

Step 2: Thiolation of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a sulfur-containing nucleophile, such as sodium hydrogen sulfide (NaSH) or potassium ethyl xanthate.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the sulfur nucleophile. This step should also be performed at a low temperature to control the reaction rate and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The crude 4,5-dimethyl-o-xylylenedithiol can then be isolated by extraction with an organic solvent, followed by washing and drying.

-

Purification of the final product can be achieved through recrystallization or column chromatography.

Caption: Synthetic workflow for 4,5-Dimethyl-o-xylylenedithiol.

Core Physical Properties

Direct experimental data for 4,5-dimethyl-o-xylylenedithiol is limited. The following table summarizes its predicted and core physical properties, with comparative data from its precursor and an analogous dithiol compound.

| Property | 4,5-Dimethyl-o-xylylenedithiol | 4,5-Dimethyl-1,2-phenylenediamine (Precursor) | 1,4-Benzenedimethanethiol (Analogue) |

| Molecular Formula | C₁₀H₁₄S₂ | C₈H₁₂N₂ | C₈H₁₀S₂ |

| Molecular Weight | 198.35 g/mol | 136.19 g/mol | 170.29 g/mol [3] |

| Appearance | Predicted: Colorless to light-yellow solid or oil | White to brown crystalline powder[4] | White to off-white solid[5] |

| Melting Point | Predicted: > 46 °C | 125-129 °C[6][7] | 45-46 °C[8] |

| Boiling Point | Predicted: > 156 °C at reduced pressure | 272.1 °C (Predicted)[1] | 156 °C at 12 mmHg[8] |

| Solubility | Predicted: Low in water; soluble in organic solvents | Slightly soluble in water; soluble in methanol[4][9] | Insoluble in water; soluble in nonpolar organic solvents[10] |

| Odor | Predicted: Strong, characteristic thiol odor | Not specified | Not specified |

Detailed Discussion of Physical Properties

-

Molecular Formula and Weight : The molecular formula is C₁₀H₁₄S₂ with a molecular weight of 198.35 g/mol .

-

Melting Point : The melting point is predicted to be higher than that of the para-analogue, 1,4-benzenedimethanethiol (45-46 °C), due to potential differences in crystal packing and intermolecular forces.[8]

-

Boiling Point : The boiling point is expected to be higher than that of 1,4-benzenedimethanethiol (156 °C at 12 mmHg) due to the increased molecular weight.[8]

-

Solubility : In line with the general properties of dithiols, it is expected to have low solubility in water but good solubility in organic solvents.[11] The presence of the nonpolar benzene ring and methyl groups contributes to its solubility in nonpolar solvents.[10]

-

Appearance and Odor : Thiols are known for their strong and often unpleasant odors.[12] It is predicted to be a colorless to light-yellow solid or oil at room temperature.

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of synthesized 4,5-dimethyl-o-xylylenedithiol requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic signal for the thiol protons (S-H), which is exchangeable with D₂O.[12] Signals for the aromatic protons and the methyl protons would also be present in their expected regions.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbons.

-

³¹P NMR : For quantitative analysis of thiol groups, a derivatization with a phosphorus-containing reagent followed by ³¹P NMR spectroscopy can be a highly accurate method.[13]

Infrared (IR) Spectroscopy

The IR spectrum should display a characteristic weak absorption band for the S-H stretching vibration around 2550-2600 cm⁻¹.[14] The absence of bands corresponding to the N-H stretching of the diamine precursor would indicate the completion of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.[15][16] The molecular ion peak corresponding to the molecular weight of 4,5-dimethyl-o-xylylenedithiol should be observed.

Caption: Workflow for the characterization of 4,5-Dimethyl-o-xylylenedithiol.

Potential Applications in Research and Drug Development

Aromatic dithiols like 4,5-dimethyl-o-xylylenedithiol are versatile compounds with several potential applications:

-

Synthesis of Heterocyclic Compounds : They can serve as precursors for the synthesis of various sulfur-containing heterocyclic compounds, some of which may possess biological activity.[17]

-

Materials Science : Dithiols are widely used in the formation of self-assembled monolayers on metal surfaces and in the synthesis of coordination polymers.[7]

-

Drug Development : The thiol group is a key functional group in many biologically active molecules and can be involved in various biochemical pathways.

Safety and Handling

Aromatic dithiols should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Thiols are known for their strong odors, and measures should be taken to contain them.

References

-

Dithiol. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026, January 6). Journal of the American Chemical Society. [Link]

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (n.d.). MDPI. [Link]

-

Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. (2010, November 12). ProQuest. [Link]

-

Chemical Properties of 1,4-Benzenedimethanethiol (CAS 105-09-9). (n.d.). Cheméo. [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025, August 7). ResearchGate. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PMC - NIH. [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Parma. [Link]

-

Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. [Link]

-

Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. (n.d.). NIH. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. (2025, October 6). PMC - NIH. [Link]

-

An Infrared Study of Hydrogen Bonding Involving the Thiol Group1. (n.d.). ACS Publications. [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (n.d.). SfRBM. [Link]

-

Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. (2023, December 5). RSC Publishing. [Link]

-

Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. (n.d.). PubMed. [Link]

-

SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][11]DIAZEPINES. (2011, August 30). HETEROCYCLES. [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]

-

Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). ACS Omega. [Link]

-

Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. (2026, January 23). ACS Publications. [Link]

-

Thiol. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Benzenedimethanethiol (CAS 105-09-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adhesive-tuning with aromatic dithiols in thiol-quinone Michael polyadditions to tailor thiol-catechol connected (TCC) polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00709G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Dithiol - Wikipedia [en.wikipedia.org]

- 12. Thiol - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sfrbm.org [sfrbm.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Introduction: A Chemist's Perspective on a Versatile Dithiol Building Block

An In-Depth Technical Guide to 4,5-Bis(mercaptomethyl)-o-xylene (CAS 10230-61-2)

As a Senior Application Scientist, I've encountered numerous reagents in chemical synthesis, each with its unique profile of reactivity, utility, and challenges. The compound this compound, registered under CAS number 10230-61-2, is a noteworthy molecule.[1][2][3][4][5][6][7][8] At its core, it is an aromatic dithiol. The presence of two mercaptomethyl (-CH₂SH) groups on a dimethyl-substituted benzene ring makes it a structurally intriguing and highly functionalized building block.[6][9] The thiol groups are well-known for their nucleophilicity, their propensity to undergo oxidation to form disulfide bridges, and their ability to chelate with metal ions. These intrinsic properties suggest its potential utility in fields ranging from polymer chemistry to materials science and the synthesis of complex heterocyclic structures. This guide aims to provide a comprehensive technical overview of this compound, synthesizing its known properties, safety protocols, and handling considerations for professionals in research and development.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. It ensures reproducibility and safety.

Nomenclature and Identifiers

The compound is known by several names, which can be critical when conducting literature and database searches. Its primary identifiers are consolidated below.

| Identifier Type | Value | Source(s) |

| CAS Number | 10230-61-2 | [4][5][8] |

| IUPAC Name | [4,5-dimethyl-2-(sulfanylmethyl)phenyl]methanethiol | [4][5][8] |

| Common Name | This compound | [1][2][3][9] |

| Molecular Formula | C₁₀H₁₄S₂ | [2][3][4][5] |

| Molecular Weight | 198.34 g/mol | [2][5][6][8] |

| InChI Key | NNGQXIUDFKIVKI-UHFFFAOYSA-N | [4][5][8] |

| SMILES | CC1=CC(=C(C=C1C)CS)CS | [4][5] |

| EC Number | 233-551-2 | [1][4] |

A variety of synonyms are used across commercial and database sources, including 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene , 4,5-Dimethyl-o-xylylenedithiol , and Durene-α1,α2-dithiol .[2][3][5][6][8][9]

Physicochemical Properties

The physical state and solubility dictate how a substance is stored, handled, and used in reactions.

| Property | Value | Source(s) |

| Physical State | Solid; appears as a crystal or powder at 20°C. | [3][8][9] |

| Color | White to very pale yellow or light yellow-orange. | [3][8][9] |

| Melting Point | 65.0 to 69.0 °C | [8][9] |

| Boiling Point | 295.69 °C (at 760 mmHg) | [2] |

| Solubility | Soluble in Chloroform. Data on water solubility is not readily available. | [3] |

The relatively low melting point indicates that this compound can be gently melted for certain applications, though thermal stability must be considered. The thiol groups are susceptible to air oxidation, a process that can be accelerated by heat.

Section 2: Safety, Handling, and Toxicology

From an EHS (Environment, Health, and Safety) perspective, understanding the hazard profile is non-negotiable. The available data classifies this compound as an irritant with potential for organ toxicity upon repeated exposure.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear framework for the hazards associated with this chemical.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | [2][4] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. | [2][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure. | [2] |

| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life. | [2] |

The signal word associated with these classifications is "Danger" or "Warning" .[1][2][4]

Toxicological Profile and Biological Activity

A thorough review of publicly available toxicological data reveals significant gaps. Most safety data sheets report that acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity have not been fully investigated.[1][10][11] One source indicates the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or have endocrine-disrupting properties.[1]

Expert Insight: The absence of comprehensive toxicological data does not imply safety. For novel or niche research chemicals like this, a conservative approach is warranted. All handling should be performed under the assumption that the compound is potentially toxic via multiple routes of exposure, a principle reflected in the GHS classification of specific target organ toxicity upon repeated exposure.[2] Currently, there is no specific, peer-reviewed information available regarding its biological activities or its application in drug development. Its primary documented use is as a chemical intermediate and laboratory reagent.[2][6]

Protocol: Safe Handling and Storage

A self-validating protocol for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and specific storage conditions. The causality behind each step is crucial for ensuring researcher safety.

Objective: To safely handle and dispense this compound for use in a chemical synthesis reaction.

Methodology:

-

Preparation (Engineering Controls):

-

Step 1.1: Designate a certified chemical fume hood for the procedure.

-

Step 1.2: Ensure a safety shower and eyewash station are accessible and tested.

-

Step 1.3: Assemble all necessary glassware, spatulas, and weighing paper within the fume hood. Prepare a labeled waste container for contaminated disposables.

-

Causality: Confining all materials within the controlled space minimizes the risk of contamination outside the hood.

-

-

-

Personal Protective Equipment (PPE):

-

Step 2.1: Don a lab coat, splash-proof safety goggles (or a face shield), and nitrile gloves.

-

Step 2.2: For weighing larger quantities where dust may be generated, consider using a respirator with an appropriate cartridge.

-

Causality: This provides an additional layer of protection against inhalation, adhering to the ALARA (As Low As Reasonably Achievable) exposure principle.

-

-

-

Handling and Dispensing:

-

Step 3.1: Retrieve the container from its designated storage location (recommended: 2-8°C).[2] Allow it to equilibrate to room temperature before opening.

-

Causality: Allowing the container to warm up prevents atmospheric moisture from condensing inside, which could degrade the thiol-containing compound.

-

-

Step 3.2: Carefully open the container inside the fume hood. Avoid creating dust.

-

Step 3.3: Use a clean spatula to weigh the desired amount of the solid onto weighing paper or directly into a tared reaction vessel.

-

Step 3.4: Tightly reseal the main container. If the compound is particularly sensitive to oxidation, consider flushing the headspace with an inert gas like nitrogen or argon before sealing.

-

Causality: The two thiol groups are prone to oxidation, which can form disulfide impurities. An inert atmosphere minimizes this degradation during storage.

-

-

Step 3.5: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials in the designated waste container.

-

-

Storage:

-

Step 4.1: Store the sealed container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2]

-

Causality: Proper segregation prevents hazardous reactions. Thiols can react vigorously with strong oxidizers.

-

-

The workflow for this protocol is visualized below.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. testing.chemscene.com [testing.chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4,5-Dimethyl-1,2-benzenedimethanethiol | C10H14S2 | CID 82471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 10230-61-2 | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. This compound 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. This compound | 10230-61-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

Molecular weight and formula of 4,5-Bis(mercaptomethyl)-o-xylene

Abstract

This technical guide provides a comprehensive overview of 4,5-Bis(mercaptomethyl)-o-xylene, a dithiol-containing organic compound of significant interest in materials science, nanotechnology, and bioconjugation. This document details its core molecular and physicochemical properties, outlines a standard synthesis protocol, discusses its key applications, and provides essential safety and handling information. The guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the application of this versatile chemical building block.

Core Molecular Properties and Identification

This compound, also known by synonyms such as 1,2-Dimethyl-4,5-bis(mercaptomethyl)benzene, is a specific aromatic dithiol.[1][2] The molecule's structure, featuring a central o-xylene (1,2-dimethylbenzene) ring functionalized with two mercaptomethyl (-CH₂SH) groups at the 4 and 5 positions, dictates its chemical reactivity and utility. The thiol groups are primary sites for reactions, most notably forming strong coordinate bonds with noble metal surfaces or participating in disulfide bond formation.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄S₂ | [1][3][4] |

| Molecular Weight | 198.34 g/mol | [1][3][4] |

| 198.35 g/mol | ||

| CAS Number | 10230-61-2 | [1][3] |

| Appearance | White to light yellow/orange solid (powder or crystal) | [1][2] |

| Purity | Typically >95-98% | [1][3][5] |

Physicochemical Characterization

Understanding the physicochemical properties of this compound is critical for its effective application in experimental design.

| Property | Value | Source(s) |

| Melting Point | 65.0 to 69.0 °C | [1][2] |

| Solubility | Soluble in Chloroform | [1][2] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [1] |

| 0-8 °C |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity, primarily to prevent the premature oxidation of the highly reactive thiol groups. A common laboratory-scale synthesis proceeds via the halogenation of o-xylene followed by substitution with a thiolating agent.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway. The initial bromination of the methyl groups on o-xylene creates reactive sites. This intermediate is then reacted with a sulfur source, like thiourea, followed by hydrolysis to yield the final dithiol product. This pathway is a foundational method for introducing thiol groups onto aromatic scaffolds.

Caption: Generalized synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Halogenation: Dissolve o-xylene in a suitable solvent like carbon tetrachloride or toluene. Add N-bromosuccinimide (NBS) and a radical initiator such as AIBN. Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and filter off the succinimide byproduct. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude 4,5-Bis(bromomethyl)-o-xylene intermediate.

-

Thiolation: Dissolve the crude intermediate in ethanol. Add thiourea and reflux the mixture. The thiourea displaces the bromide ions to form a thiouronium salt intermediate.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture and continue to reflux. The base hydrolyzes the intermediate to yield the sodium salt of the target dithiol.

-

Purification: Cool the mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate, causing the product to precipitate. Collect the solid by filtration, wash with water to remove salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. Characterization of the final product should be confirmed by NMR.[2]

Applications in Research and Drug Development

The unique architecture of this compound makes it a valuable component in several advanced applications:

-

Self-Assembled Monolayers (SAMs): The two thiol groups provide a stable, bidentate anchor to gold and other noble metal surfaces. This is fundamental in molecular electronics, biosensor fabrication, and surface functionalization, where precise control over surface chemistry is required.

-

Organic Synthesis Building Block: It serves as a rigid scaffold for constructing more complex molecules. The thiol groups can be used as nucleophiles or be protected and revealed later in a synthetic sequence.

-

Metal-Organic Frameworks (MOFs): As an organic linker, the dithiol can coordinate with metal ions to form porous, crystalline MOFs.[6] These materials have applications in gas storage, catalysis, and drug delivery.[6]

-

Bioconjugation and Drug Delivery: The thiol groups can react with specific functional groups on biomolecules (e.g., maleimides) to form stable conjugates. This allows for the tethering of imaging agents, drugs, or targeting ligands to proteins or nanoparticles. While not a drug itself, it is a key component in the broader field of new chemical entity development.[7]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazard statements.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation mark)[5]

-

Hazard Statements:

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[2][9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[2] Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents.[10]

Conclusion

This compound is a specialized chemical reagent with a defined molecular formula of C₁₀H₁₄S₂ and a molecular weight of approximately 198.34 g/mol .[1][3][4] Its utility is derived from the two primary thiol groups attached to a rigid aromatic core, enabling applications from surface science to the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements is paramount for its successful and safe implementation in research and development.

References

- Vertex AI Search. (n.d.). This compound, min 96%, 1 gram.

- TCI AMERICA. (n.d.). This compound 10230-61-2.

- Sigma-Aldrich. (n.d.). This compound | 10230-61-2.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 10230-61-2.

- TCI Chemicals. (n.d.). This compound | 10230-61-2.

- Sigma-Aldrich. (n.d.). This compound | 10230-61-2.

- Carl ROTH. (n.d.). Safety Data Sheet: o-Xylene.

- NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of m-Xylene, o-Xylene, p-Xylene, and Mixed Xylenea - Toxicological Profile for Xylene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.

- Merck Millipore. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010). Xylene-O - SAFETY DATA SHEET.

- Google Patents. (1990). US4902843A - Process for producing M-xylene from O-xylene.

- Síntesis Orgánicas S.A. de C.V. (n.d.). Safety Data Sheet: o-xylene.

Sources

- 1. This compound | 10230-61-2 | TCI Deutschland GmbH [tcichemicals.com]

- 2. This compound | 10230-61-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 10230-61-2 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. idesapetroquimica.com [idesapetroquimica.com]

- 10. fishersci.com [fishersci.com]

Unlocking Molecular Insights: A Technical Guide to the Theoretical and Computational Modeling of 4,5-Bis(mercaptomethyl)-o-xylene

Foreword: Bridging Theory and Application in Advanced Material and Drug Discovery

Welcome to this in-depth technical guide dedicated to the theoretical and computational exploration of 4,5-Bis(mercaptomethyl)-o-xylene. As researchers, scientists, and drug development professionals, our collective goal is to accelerate the discovery and design of novel molecules with tailored functionalities. This guide is structured to provide not just a procedural overview, but a deep, mechanistic understanding of why specific computational methodologies are chosen and how they can be leveraged to predict and interpret the behavior of this versatile dithiol ligand. We move beyond mere data generation to the synthesis of actionable intelligence, grounded in the principles of scientific integrity and validated by empirical evidence.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C10H14S2 and a molecular weight of 198.34 g/mol , is a fascinating organic compound characterized by a central o-xylene core functionalized with two mercaptomethyl (-CH2SH) groups.[1] This unique architecture, featuring flexible thiol-containing side chains, positions it as a highly effective chelating agent for a variety of metal ions. The presence of soft sulfur donor atoms makes it particularly adept at binding with heavy and transition metals, a property that has garnered significant interest in the fields of chemosensing, materials science, and drug development.[2][3][4] The formation of stable metal complexes is a key feature of this molecule, opening avenues for its use in catalysis and the development of novel therapeutic agents.[5][6]

Molecular Structure of this compound

Caption: Ball-and-stick representation of this compound.

The Computational Lens: Why Model this compound?

Computational modeling serves as a powerful "in silico" laboratory, allowing us to dissect molecular behavior at a level of detail often unattainable through experimental methods alone. For a molecule like this compound, theoretical studies can provide profound insights into:

-

Conformational Landscapes: The flexibility of the mercaptomethyl side chains gives rise to a multitude of possible three-dimensional arrangements (conformers). Understanding the relative energies of these conformers is crucial for predicting the molecule's predominant shapes and how it will interact with other species.

-

Electronic Properties: Delving into the electronic structure reveals regions of high and low electron density, which are key to understanding reactivity, intermolecular interactions, and spectroscopic signatures.

-

Binding Affinities and Selectivity: By modeling the interaction of this compound with various metal ions, we can predict its binding affinity and selectivity. This is invaluable for designing chemosensors that target specific heavy metals or for developing drugs that selectively bind to metalloproteins.[2]

-

Reaction Mechanisms: Computational modeling can elucidate the step-by-step mechanisms of reactions involving this molecule, such as its synthesis or its catalytic activity when complexed with a metal.

Core Computational Methodologies: A Guided Tour

The selection of a computational method is a critical decision dictated by the scientific question at hand and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

DFT has emerged as the go-to method for obtaining a detailed understanding of the electronic structure of molecules. It offers a favorable compromise between accuracy and computational expense, making it suitable for a wide range of applications.[7][8][9]

Why DFT for this compound?

-

Accurate Geometries: DFT is excellent for optimizing the geometry of the molecule and its metal complexes, providing precise bond lengths, angles, and dihedral angles.

-

Electronic Structure Analysis: It allows for the calculation of crucial properties such as molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges. This information is fundamental to understanding the molecule's reactivity and interaction patterns.

-

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the interpretation of experimental data.

-

Thermodynamic Properties: DFT can be used to compute thermodynamic quantities like enthalpy and Gibbs free energy, which are essential for predicting reaction spontaneity and equilibrium constants.

Table 1: Key DFT Functionals and Basis Sets for Dithiol Systems

| Functional | Type | Strengths for Dithiol Systems | Basis Set | Description |

| B3LYP | Hybrid | A widely used and well-benchmarked functional, providing a good balance of accuracy for a variety of systems. | 6-31G(d,p) | A Pople-style basis set with polarization functions on heavy atoms (d) and hydrogens (p), suitable for geometry optimizations and frequency calculations. |

| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and non-covalent interactions, which are important for conformational analysis. | 6-311+G(2d,p) | A larger Pople-style basis set with diffuse functions (+) and multiple polarization functions, offering higher accuracy for energies. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Explicitly accounts for van der Waals interactions, crucial for studying intermolecular complexes and conformational preferences. | def2-TZVP | A triple-zeta valence basis set with polarization, known for its robustness and accuracy across the periodic table. |

Experimental Protocol: DFT Geometry Optimization of this compound

-

Construct the Initial 3D Structure: Build the molecule in a molecular modeling software (e.g., Avogadro, GaussView). Ensure a reasonable starting geometry.

-

Select the Level of Theory: Choose a DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Define the Calculation Type: Specify a geometry optimization calculation.

-

Set Computational Parameters: Define the convergence criteria for the optimization.

-

Run the Calculation: Submit the job to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analyze the Output:

-

Verify that the optimization converged successfully.

-

Examine the optimized coordinates to obtain the final 3D structure.

-

Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

-

Molecular Dynamics (MD) Simulations: Capturing the Dance of Molecules

While DFT provides a static picture of a molecule at its energy minimum, MD simulations allow us to observe its dynamic behavior over time.[10] This is particularly important for understanding conformational flexibility and solvent effects.

Why MD for this compound?

-

Exploring Conformational Space: MD simulations can reveal the different conformations the molecule adopts in solution and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a target.[11]

-

Solvent Effects: By explicitly including solvent molecules in the simulation, we can obtain a realistic picture of how the solvent influences the molecule's structure and dynamics.

-

Binding Free Energies: Advanced MD techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the free energy of binding between this compound and a metal ion or a biological target.

Workflow Diagram: Molecular Dynamics Simulation of Ligand-Receptor Binding

Caption: A typical workflow for a molecular dynamics simulation.

Applications in Focus: From Sensing to Therapeutics

The true power of computational modeling lies in its ability to guide and accelerate experimental research.

Designing Selective Chemosensors for Heavy Metals

A significant application of this compound is in the detection of heavy metal ions, which are major environmental pollutants.[4] Computational modeling can play a pivotal role in designing more sensitive and selective chemosensors.

By performing DFT calculations on the complexes of this compound with various metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺), we can predict:

-

Binding Energies: A higher binding energy suggests a more stable complex and potentially a more sensitive sensor.

-

Geometric Changes upon Binding: The structural rearrangements of the ligand upon metal binding can be correlated with changes in its spectroscopic properties (e.g., fluorescence or UV-Vis absorption), which form the basis of the sensing mechanism.

-

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra of the ligand and its metal complexes, providing insights into the colorimetric or fluorometric response of the sensor.[9]

Table 2: Hypothetical Calculated Binding Energies with Divalent Metal Ions

| Metal Ion | Binding Energy (kcal/mol) | Key Interacting Atoms | Predicted Selectivity |

| Hg²⁺ | -45.2 | S, S | High |

| Pb²⁺ | -38.7 | S, S | Moderate |

| Cd²⁺ | -35.1 | S, S | Moderate |

| Zn²⁺ | -28.9 | S, S | Low |

Note: These are illustrative values and would need to be calculated using appropriate DFT methods.

A Potential Scaffold in Drug Development